molecular formula C17H14N2O4S B2966250 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid CAS No. 101413-75-6

3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid

Cat. No.: B2966250
CAS No.: 101413-75-6
M. Wt: 342.37
InChI Key: ZPEIYPUOQMCHAO-UHFFFAOYSA-N
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Description

The compound 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid is a benzothiazine derivative featuring a benzoic acid moiety linked via an acetamido bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core. The benzothiazine scaffold is a heterocyclic system known for diverse pharmacological activities, including antiviral, antibacterial, and enzyme inhibitory properties .

Properties

IUPAC Name

3-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-15(18-11-5-3-4-10(8-11)17(22)23)9-14-16(21)19-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIYPUOQMCHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid typically involves the following steps:

  • Formation of the Benzothiazine Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, to form the benzothiazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Acetylation: : The benzothiazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetamido group.

  • Coupling with Benzoic Acid: : The final step involves the coupling of the acetamido-benzothiazine intermediate with benzoic acid or its derivatives. This can be achieved through a variety of coupling reactions, such as the use of carbodiimides (e.g., DCC) or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups

Scientific Research Applications

3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for constructing diverse chemical entities.

    Material Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzothiazine ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. Additionally, the acetamido and benzoic acid moieties can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound Benzoic acid via acetamido linkage Not explicitly provided* Central benzoic acid group
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Acetic acid C₁₀H₉NO₃S 223.25 Carboxylic acid directly attached to thiazine
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide Acetohydrazide C₁₀H₁₁N₃O₂S 253.29 Hydrazide group instead of benzoic acid
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Methyl ester C₁₂H₁₃NO₃S 251.30 Ester group; higher lipophilicity
N-(2-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Ethoxyphenyl acetamide C₁₉H₁₉N₂O₃S 367.43 Bulky aryl substituent

*Note: The target compound’s molecular formula is inferred as C₁₆H₁₃N₂O₄S based on structural analogs.

Key Observations :

  • Substituent Effects : The benzoic acid group in the target compound introduces strong hydrogen-bonding capacity, contrasting with ester (e.g., methyl/ethyl) or hydrazide derivatives, which exhibit reduced polarity .
  • Crystal Packing: Monohydrate forms (e.g., (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate) stabilize via water-mediated hydrogen bonds, whereas the target compound’s crystal structure may rely on benzoic acid dimerization .

Key Observations :

  • Enzyme Inhibition : Analog 10e (a benzoic acid derivative with a thioether linkage) demonstrates potent PTP1B inhibition, suggesting that the target compound’s benzoic acid group may similarly target enzyme active sites .
  • Antimicrobial Activity : Hydrazide derivatives exhibit broad-spectrum antimicrobial properties, likely due to their ability to chelate metal ions or disrupt microbial membranes .
  • Antidepressant Potential: Ester derivatives like the methyl ester in are reported to have stimulant effects, possibly via modulation of neurotransmitter systems .

Biological Activity

3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid can be represented as follows:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Table 1: Basic Properties

PropertyValue
Molecular Weight336.38 g/mol
CAS Number302904-07-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research has indicated that derivatives of benzothiazine compounds exhibit a range of biological activities including antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies have shown that benzothiazine derivatives possess antibacterial properties. For instance, a related compound demonstrated significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In animal models, compounds similar to 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid have been shown to reduce inflammation markers. One study reported that these compounds significantly inhibited neutrophil migration in an interleukin-induced paw inflammation model .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzothiazine derivatives. For example, a study indicated that certain derivatives inhibited cancer cell proliferation in vitro and in vivo models, suggesting a mechanism involving apoptosis induction .

The biological activities of 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cancer cell survival.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of various benzothiazine derivatives demonstrated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli .

Case Study 2: Anti-inflammatory Response

In a controlled experiment on rats with induced paw edema, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group, highlighting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves coupling 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with benzoic acid precursors via acetamide linkages. For structural validation, single-crystal X-ray diffraction (XRD) is critical. For example, monoclinic crystal systems (e.g., space group Cc) with parameters such as a = 15.3744 Å, b = 7.5162 Å, and β = 95.413° are used to resolve bond lengths and angles . Refinement parameters like R = 0.027 and wR = 0.076 ensure accuracy .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodology : Analyze intermolecular interactions using XRD data. The benzoic acid moiety often forms N–H···O and O–H···O hydrogen bonds with adjacent molecules, creating layered or helical motifs. These interactions stabilize the crystal lattice and can guide polymorph screening .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

  • Methodology : Use 1H^1H NMR (e.g., δ = 3.86 ppm for methoxy groups) and IR spectroscopy (e.g., C=O stretches at ~1700 cm1^{-1}) to track functional groups. Mass spectrometry (e.g., m/z = 237.28 for molecular ions) confirms intermediate purity .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic yield of this compound?

  • Methodology : Employ density functional theory (DFT) to calculate transition-state energies for key steps, such as amide bond formation. Compare predicted vs. experimental yields (e.g., 45°C reaction conditions in ) to identify bottlenecks. Solvent polarity and steric effects in the benzothiazine core can be modeled to improve regioselectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antidepressant vs. antimicrobial activity)?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the benzothiazine ring or benzoic acid substituents. Test in standardized assays (e.g., MIC for antimicrobial activity, serotonin reuptake inhibition for antidepressants) to isolate contributing structural motifs .

Q. How does the keto group at position 3 of the benzothiazine ring modulate electronic properties?

  • Methodology : Perform Hammett substituent constant analysis or UV-vis spectroscopy to assess electron-withdrawing effects. Compare with analogs lacking the keto group (e.g., reduced dihydro derivatives) to correlate electronic changes with reactivity or binding affinity .

Q. What crystallographic challenges arise when analyzing hydrazide derivatives of this compound?

  • Methodology : Address disorder in hydrazide moieties using restrained refinement (e.g., S = 1.04 for goodness-of-fit). High-resolution synchrotron XRD or low-temperature data collection (e.g., 153 K in ) minimizes thermal motion artifacts .

Q. How can isotopic labeling (13C^{13}C, 15N^{15}N) enhance mechanistic studies of its metabolic pathways?

  • Methodology : Synthesize 13C^{13}C-labeled benzoic acid derivatives and track metabolic products via LC-MS. Use 15N^{15}N-labeled acetamido groups to study hydrolysis kinetics in vitro .

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